molecular formula C8H12O B155133 2-Cyclohexylideneacetaldehyde CAS No. 1713-63-9

2-Cyclohexylideneacetaldehyde

Cat. No. B155133
CAS RN: 1713-63-9
M. Wt: 124.18 g/mol
InChI Key: WJMVPTHPBIDWHB-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol . The IUPAC name for this compound is 2-cyclohexylideneacetaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylideneacetaldehyde consists of a cyclohexylidene group attached to an acetaldehyde group . The compound’s InChI string is InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 , and its canonical SMILES string is C1CCC(=CC=O)CC1 .


Physical And Chemical Properties Analysis

2-Cyclohexylideneacetaldehyde has several computed properties. It has a XLogP3-AA value of 1.7, indicating its relative hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

1. Relationship with Neurological Conditions 2-Cyclohexylideneacetaldehyde, as a form of acetaldehyde (ACE), has been studied in the context of neurological conditions such as Parkinsonism. It's indicated that ACE can enhance Parkinsonism in mice induced by certain neurotoxins. This is linked to the role of CYP450 2E1 isozyme in dopaminergic neurons, suggesting that ACE, being a substrate for CYP 2E1, might influence the susceptibility of these neurons to damage. The study points out that ethanol and certain drugs might be responsible for toxic parkinsonism, emphasizing the involvement of ACE in neurological conditions (Vaglini et al., 2013).

2. Role in Molecular Modeling and Drug Delivery Cyclodextrins (CDs), chemically related to 2-Cyclohexylideneacetaldehyde, have been extensively used in drug delivery and the pharmaceutical industry due to their ability to form complexes and alter the solubility, stability, and bioavailability of drug molecules. Research in this area has focused on understanding the structural, dynamic, and energetic features of CD systems to enhance drug delivery mechanisms. This extensive application of CDs in pharmaceuticals underscores the potential of related compounds like 2-Cyclohexylideneacetaldehyde in improving drug efficacy and delivery systems (Zhao et al., 2016).

3. Influence on Taste Perception and Food Quality Cyclohexylideneacetaldehyde derivatives have been implicated in the flavor profiles of various foods. Branched aldehydes, for example, are crucial flavor compounds in many food products. Understanding the pathways for the generation of these aldehydes, including cyclohexylideneacetaldehyde, is essential for controlling the formation of desired levels of these compounds, thus influencing taste perception and food quality (Smit et al., 2009).

4. Implications in Alcoholism and Smoking Studies have shown that acetaldehyde, closely related to 2-Cyclohexylideneacetaldehyde, is a significant factor in alcoholism and smoking. It's been indicated that protective measures against acetaldehyde toxicity can have implications in mitigating the health risks associated with heavy alcohol consumption and smoking, highlighting the importance of understanding compounds like 2-Cyclohexylideneacetaldehyde in the context of substance abuse and its related health impacts (Sprince et al., 1975).

5. Utility in Drug Carrier Molecules Research has pointed out the extensive use of cyclodextrins, related to 2-Cyclohexylideneacetaldehyde, in enhancing the solubility, stability, and bioavailability of drugs. Cyclodextrins have been employed in various drug delivery systems such as parenteral, oral, ophthalmic, and nasal drug delivery, showcasing the potential of cyclohexylideneacetaldehyde derivatives in improving drug delivery mechanisms (Rasheed et al., 2008).

properties

IUPAC Name

2-cyclohexylideneacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVPTHPBIDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456047
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylideneacetaldehyde

CAS RN

1713-63-9
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JL Li, SL Zhou, PQ Chen, L Dong, TY Liu… - Chemical Science, 2012 - pubs.rsc.org
… A polycyclic compound 5l was produced in outstanding enantioselectivity when 2-cyclohexylideneacetaldehyde was employed. It should be addressed that a slightly lower …
Number of citations: 89 pubs.rsc.org
A Ma, D Ma - Organic Letters, 2010 - ACS Publications
… When 2-cyclohexylideneacetaldehyde was used, the reaction was finished in 2 h to afford spiro[4.5]decanone 4p in 90% yield (entry 7). In this case, four diastereomers were determined…
Number of citations: 66 pubs.acs.org
C Kuroda, S Honda, Y Nagura, H Koshio, T Shibue… - Tetrahedron, 2004 - Elsevier
… After being stirred at 0 C for 2 h, a solution of 2-cyclohexylideneacetaldehyde (1.648 g, 13.3 mmol) in DME (28 cm 3 ) was added, and the mixture was stirred at room temperature for 14 …
Number of citations: 17 www.sciencedirect.com
A Pohjakallio, PM Pihko… - Chemistry–A European …, 2010 - Wiley Online Library
… Geranial 1 j and 2-cyclohexylideneacetaldehyde 1 r used in the mechanistic studies were prepared from corresponding allylic alcohols as described by Koskinen and Kumpulainen.34 …
J Muzart - Tetrahedron, 2007 - researchgate.net
… that the oxidation under Wacker conditions of a tertiary allylic alcohol, namely 1-vinylcyclohexanol, led to low amounts of 1-acetylcyclohexanol and 2-cyclohexylideneacetaldehyde.A …
Number of citations: 170 www.researchgate.net
BBIT RICCABONI, T Maria - researchgate.net
… After cooling to room temperature, 2-cyclohexylideneacetaldehyde (0,87 g, 7 mmol) was added and stirring was continued for two days. The mixture was quenched with water, extracted …
Number of citations: 0 www.researchgate.net
T Kobayashi, I Takizawa, Y Kawamoto, H Ito - Tetrahedron Letters, 2020 - Elsevier
The sequential Knoevenagel condensation-6π-electrocyclization reaction of the novel chiral 1,3-cyclohexanedione derivative possessing C 2 symmetry developed by our group was …
Number of citations: 3 www.sciencedirect.com
ETT Kumpulainen… - Chemistry–A European …, 2009 - Wiley Online Library
The influence of catalyst components in the copper–TEMPO (2,2,6,6‐tetramethylpiperidine N‐oxide) catalysed aerobic oxidation of alcohols was investigated. The type and amount of …
M Cadelis - 2016 - researchspace.auckland.ac.nz
Natural products originate from the enzyme-catalysed transformation of common intermediates through one or more biosynthetic pathways. Two such biosynthetic pathways, the …
Number of citations: 0 researchspace.auckland.ac.nz

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